molecular formula C17H15ClN4O3 B287634 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Cat. No. B287634
M. Wt: 358.8 g/mol
InChI Key: RTSINCDCLUHNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 184352, is a small molecule inhibitor that selectively targets the extracellular signal-regulated kinase (ERK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and is frequently dysregulated in various types of cancer. PD 184352 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies.

Mechanism of Action

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 selectively targets the ERK pathway, which is frequently dysregulated in cancer cells. The ERK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and is activated by various growth factors and cytokines. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 inhibits the activity of MEK1/2, which are upstream kinases that activate the ERK pathway. By inhibiting the ERK pathway, 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 blocks the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been shown to have a selective inhibitory effect on the ERK pathway, with minimal effects on other signaling pathways. It has been shown to inhibit the proliferation and survival of cancer cells, while having minimal effects on normal cells. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on the ERK pathway, with minimal effects on other signaling pathways. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been extensively studied in preclinical models, with promising results. However, there are also some limitations to using 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 can also have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352. One area of interest is the development of combination therapies using 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 and other anticancer agents. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and may be effective in combination with other agents. Another area of interest is the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is a need for further studies to determine the optimal dosing and administration schedule for 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 in clinical trials, in order to maximize its therapeutic potential.

Synthesis Methods

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis method has been described in detail in several research articles, and involves the use of various reagents and solvents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and non-small cell lung cancer. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

Product Name

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C17H15ClN4O3/c1-3-24-13-9-21-22(17(23)16(13)18)14-8-15(20-10-19-14)25-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

RTSINCDCLUHNIS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)Cl

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.